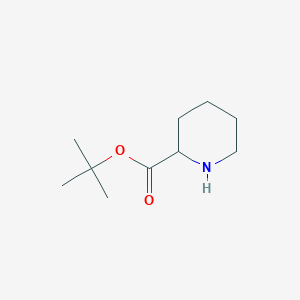
5-Bromo-2-méthylpyrimidine
Vue d'ensemble
Description
5-Bromo-2-methylpyrimidine: is an organic compound with the molecular formula C5H5BrN2 . It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The bromine atom is located at the 5-position, and a methyl group is attached to the 2-position of the pyrimidine ring. This compound is of significant interest due to its applications in various fields, including medicinal chemistry and organic synthesis .
Applications De Recherche Scientifique
Chemistry:
Building Block: 5-Bromo-2-methylpyrimidine is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Research:
Industry:
Chemical Synthesis: It is used in the synthesis of intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
It’s known that pyrimidine derivatives can interact with various biological targets, including enzymes and receptors, due to their structural similarity to natural nucleobases .
Mode of Action
5-Bromo-2-methylpyrimidine can participate in nucleophilic displacement reactions . For instance, it can undergo direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine . This suggests that 5-Bromo-2-methylpyrimidine can act as a nucleophile, attacking electrophilic carbon centers .
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and is likely bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.83 , which could influence its distribution within the body.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 5-Bromo-2-methylpyrimidine. For instance, the presence of a strong base might facilitate its deprotonation, enhancing its nucleophilic properties .
Méthodes De Préparation
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5-Bromo-2-methylpyrimidine undergoes substitution reactions, such as the Suzuki cross-coupling reaction with arylboronic acids to form various substituted pyrimidine derivatives.
Nitrodebromination: This compound can also undergo nitrodebromination and methyl bromonitration reactions under specific conditions.
Common Reagents and Conditions:
Palladium-Catalyzed Reactions: Palladium catalysts are commonly used in cross-coupling reactions involving 5-Bromo-2-methylpyrimidine.
Acid Mixtures: Concentrated sulfuric acid and nitric acid mixtures are used for nitrodebromination reactions.
Major Products:
Substituted Pyrimidines: Products from Suzuki cross-coupling reactions include various aryl-substituted pyrimidines.
Bromonitrated Pyrimidines: Products from nitrodebromination reactions include bromonitrated pyrimidines.
Comparaison Avec Des Composés Similaires
2-Bromo-5-methylpyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
5-Bromo-2-chloropyrimidine: Similar but with a chlorine atom at the 2-position instead of a methyl group.
Uniqueness:
Propriétés
IUPAC Name |
5-bromo-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c1-4-7-2-5(6)3-8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDJTEXNSTUKHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559684 | |
| Record name | 5-Bromo-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7752-78-5 | |
| Record name | 5-Bromo-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were used to characterize 5-Bromo-2-methylpyrimidine in the study "POLARIZED RAMAN AND INFRARED SPECTRA OF 5-CHLORO-2-METHYL-AND 5-BROMO-2-METHYLPYRIMIDINES"?
A1: The study utilized both polarized Raman and infrared spectroscopy to analyze the vibrational modes and structural characteristics of 5-Bromo-2-methylpyrimidine. [] This allowed researchers to gain insights into the molecule's behavior and properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B124525.png)



